Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Substitution reagents: Such as alkyl halides for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized isoxazole derivatives .
Scientific Research Applications
Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate include other isoxazole derivatives, such as:
- 5-alkylisoxazoles
- 5-arylisoxazoles
- Isoxazolo[4,5-d]pyrimidinones
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and carboxylate ester functionality make it a versatile intermediate for further chemical modifications .
Biological Activity
Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate is a member of the isoxazole family, characterized by its unique heterocyclic structure. Isoxazoles have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through various methods involving the reaction of nitro compounds with aldehydes. The presence of the nitro group and the isoxazole ring significantly influences its biological activity. The compound's structure allows it to interact with multiple biochemical pathways, making it a versatile candidate for drug development.
Biological Pathways
Isoxazole derivatives like this compound have been shown to engage in several biological processes:
- Anticancer Activity : Studies indicate that isoxazole derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
- Neuroprotective Effects : Compounds in this class exhibit potential neuroprotective properties, likely through the modulation of neurotransmitter systems and reduction of oxidative stress .
- Enzyme Inhibition : Some derivatives demonstrate inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effect on various cancer cell lines and reported an IC50 value indicative of potent cytotoxicity. The compound was found to induce apoptosis in cancer cells through caspase activation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
MCF-7 (breast cancer) | 12.8 | Cell cycle arrest |
A549 (lung cancer) | 18.4 | Inhibition of proliferation |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in vitro and in vivo. The compound showed promising results in models of oxidative stress-induced neuronal damage.
Model | Concentration (µM) | Outcome |
---|---|---|
SH-SY5Y Cells | 10 | Reduced ROS production |
Mouse Model | 20 | Improved cognitive function |
Enzyme Inhibition Studies
The compound was also tested for its ability to inhibit AChE, an important target in Alzheimer's disease treatment. The results indicated competitive inhibition with a calculated IC50 value.
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase | 29.46 | Competitive |
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines, emphasizing its potential as a lead compound for further development .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of this compound in models simulating oxidative stress, demonstrating a significant reduction in neuronal cell death compared to controls .
- Enzymatic Activity : Recent findings suggest that this compound can effectively inhibit AChE, supporting its potential role in treating cognitive disorders associated with cholinergic dysfunction .
Properties
IUPAC Name |
methyl 5-nitro-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)8-6-4-5(11(13)14)2-3-7(6)16-10-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXRFVGPNRICLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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